molecular formula C12H16O B2961582 1-Hydroxymethyl-1-methyl-tetralin CAS No. 25634-94-0

1-Hydroxymethyl-1-methyl-tetralin

Cat. No.: B2961582
CAS No.: 25634-94-0
M. Wt: 176.259
InChI Key: BVOXKRPQUJYDDZ-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-1-methyl-tetralin is a functionalized tetralin derivative of interest in organic synthesis and medicinal chemistry research. Tetralin (1,2,3,4-tetrahydronaphthalene) scaffolds are prevalent in various pharmacologically active compounds and materials science. The hydroxymethyl group on this structure offers a versatile handle for further chemical modification, making it a valuable building block for developing more complex molecules. It can be used in synthetic chemistry as an intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies. In material science, such derivatives can be investigated for their properties in polymer or liquid crystal development. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXKRPQUJYDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25634-94-0
Record name (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-1-methyl-tetralin can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, which produces tetralin. This process typically employs nickel catalysts, although other variations have been evaluated . The hydroxymethylation and methylation of tetralin can then be achieved through specific reaction conditions to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-1-methyl-tetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or hydrocarbons.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-Hydroxymethyl-1-methyl-tetralin has a wide range of scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential effects on cell function and signaling pathways. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxymethyl-1-methyl-tetralin involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Hydroxymethyl-1-methyl-tetralin with structurally or functionally related compounds, emphasizing molecular features, properties, and applications.

1-Methyl-1,2,3,4-tetrahydronaphthalene (1-Methyltetralin)

  • Structure : A tetralin derivative with a single methyl group at the 1-position (CAS 1559-81-5).
  • Properties: Higher lipophilicity compared to the hydroxymethyl analog due to the absence of a polar hydroxyl group.

6-Acetyl-1,1,2,4,4,7-hexamethyltetralin

  • Structure : A hexamethylated tetralin with an acetyl group at the 6-position.
  • Properties: Increased steric hindrance and lipophilicity due to multiple methyl groups.
  • Applications : Used as a reference standard (phyproof®) in analytical chemistry, indicating its stability and purity requirements .

1-Hydroxymethyl-1-methylethanaminium Chloride

  • Properties :
    • Polar and water-soluble due to the ionic chloride counterion.
    • Crystal structure analysis confirms its stability as a synthetic intermediate .
  • Applications: Intermediate for synthesizing 2-amino-2-methylpropylsulfate and related amines, highlighting the utility of hydroxymethyl groups in constructing bioactive molecules .

N-Methyl-1-(naphthalen-1-yl)methanamine

  • Structure : A naphthalene derivative with a methylamine side chain (CAS 14489-75-9).
  • Properties: Molecular weight 171.24 g/mol, LogP 3.06 (predicted), indicating moderate lipophilicity.
  • Applications: Potential lead compound in drug discovery, particularly for CNS-targeted therapies.

Methylnaphthalenes (1- and 2-Methylnaphthalene)

  • Structure : Naphthalene with a single methyl group.
  • Properties :
    • 1-Methylnaphthalene has higher toxicity (oral LD₅₀ in rats: ~1,800 mg/kg) compared to 2-methylnaphthalene, emphasizing the impact of substituent position .
    • Both are less polar than this compound due to the absence of hydroxyl groups.
  • Applications : Industrial solvents, fuel additives, and precursors in chemical synthesis .

Data Table: Comparative Overview

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Applications Toxicity/Regulatory Notes
This compound ~176 (estimated) -CH₂OH, -CH₃ Moderate Synthetic intermediate (inferred) Data not available
1-Methyltetralin 146.23 -CH₃ Low Solvent, fragrance intermediate Limited toxicity data
6-Acetyl-hexamethyltetralin 260.40 -COCH₃, multiple -CH₃ Low Analytical reference standard High purity required (≥95%)
N-Methyl-1-naphthylmethanamine 171.24 -NHCH₃ Moderate Drug discovery intermediate Predicted CYP inhibition
1-Methylnaphthalene 142.20 -CH₃ Low Industrial solvent Oral LD₅₀ (rat): ~1,800 mg/kg

Key Research Findings and Implications

Toxicity Considerations : Methylnaphthalenes exhibit position-dependent toxicity, suggesting that substituent placement in tetralin derivatives could similarly impact safety profiles .

Industrial Relevance : Methyltetralin’s role as a solvent underscores the importance of lipophilicity in industrial applications, whereas hydroxymethyl analogs may find niche uses in specialized syntheses .

Biological Activity

1-Hydroxymethyl-1-methyl-tetralin (1-HMT) is a compound derived from tetralin, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 1-HMT, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-HMT has the molecular formula C12H14OC_{12}H_{14}O. Its structure features a hydroxymethyl group (-CH2OH) attached to a methyl-substituted tetralin framework, which enhances its reactivity and biological interactions.

Spectroscopic Characteristics

The compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Identifies functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular environment.
  • Mass Spectrometry : Confirms molecular weight and structure.

The biological activity of 1-HMT is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The hydroxymethyl group facilitates hydrogen bonding, potentially modulating the activity of these targets. This leads to various biological effects depending on the pathways involved.

Therapeutic Properties

1-HMT has shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : Studies indicate that 1-HMT may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research suggests that 1-HMT can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting applications in infectious disease management.

Study 1: Anti-inflammatory Activity

In a controlled study, 1-HMT was administered to animal models exhibiting inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory drug.

Study 2: Anticancer Efficacy

A series of experiments assessed the cytotoxic effects of 1-HMT on different cancer cell lines. The compound showed dose-dependent inhibition of cell proliferation and increased rates of apoptosis, particularly in breast cancer cells.

Study 3: Antimicrobial Testing

Research involving various bacterial strains revealed that 1-HMT effectively inhibited growth at low concentrations. This suggests its viability as a lead compound for developing new antimicrobial agents.

Comparison with Related Compounds

To better understand the unique properties of 1-HMT, it is useful to compare it with similar compounds within the tetralin family:

CompoundStructure FeaturesBiological Activity
TetralinParent compound without hydroxymethylLimited biological activity
1-Methyl-tetralinLacks hydroxymethyl groupSimilar but less potent than 1-HMT
1-Hydroxymethyl-tetralinHydroxymethyl group presentModerate biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxymethyl-1-methyl-tetralin, and how can purity be validated?

  • Methodological Answer :

  • Synthetic Routes : Begin with precursors like tetralin derivatives, employing hydroxylation and methylation under controlled conditions (e.g., catalytic hydrogenation or Grignard reactions). Optimize solvent systems (e.g., anhydrous THF) and reaction temperatures to minimize side products.
  • Purity Validation : Use NMR (¹H/¹³C) for structural confirmation and HPLC with UV detection (λ = 254 nm) for purity assessment. Ensure retention time consistency and baseline resolution of peaks. For novel compounds, provide full spectral data (IR, MS) and elemental analysis .
  • Example Table :
MethodParametersExpected YieldPurity Threshold
Catalytic H₂80°C, Pd/C, ethanol75-85%≥98% (HPLC)
Grignard−20°C, THF, methyl magnesium60-70%≥95% (NMR)

Q. How should researchers conduct initial toxicity assessments for this compound?

  • Methodological Answer :

  • In Vitro Screening : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Include positive controls (e.g., naphthalene derivatives) and measure IC₅₀ values .
  • Literature Review : Query PubMed, TOXCENTER, and NIH RePORTER using CAS numbers and synonyms (e.g., "Tetralin derivatives," "hydroxymethyl analogs") to identify structurally related toxicants. Prioritize studies with dose-response data and mechanistic insights .

Q. What strategies ensure a comprehensive literature review for this compound?

  • Methodological Answer :

  • Search Strings : Combine MeSH terms (e.g., "Naphthalenes/toxicity"), CAS numbers, and keywords like "metabolic pathways" or "environmental persistence." Use Boolean operators (e.g., ("this compound" OR "C₁₁H₁₄O") AND ("toxicokinetics" OR "bioaccumulation")) .
  • Grey Literature : Include technical reports, dissertations, and conference abstracts via NTRL and TSCATS databases to capture unpublished data .

Q. How to formulate testable hypotheses about its biological activity?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Compare its hydroxyl and methyl groups to bioactive tetralin analogs (e.g., 1-Methylnaphthalene). Hypothesize enhanced solubility or receptor binding based on substituent effects .
  • Preclinical Models : Design assays targeting specific pathways (e.g., cytochrome P450 inhibition) using liver microsomes or recombinant enzymes .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity data across studies?

  • Methodological Answer :

  • Comparative Analysis : Tabulate disparities in experimental parameters (e.g., exposure duration, species/strain differences). For example, conflicting LD₅₀ values may arise from variations in administration routes (oral vs. inhalation) .
  • Statistical Re-evaluation : Apply meta-analysis tools (e.g., RevMan) to harmonize data. Weight studies by sample size and methodological rigor .

Q. What validation criteria are essential for analytical methods quantifying this compound?

  • Methodological Answer :

  • Calibration Standards : Use certified reference materials (CRMs) for GC-MS or LC-MS/MS. Validate linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85-115%) .
  • Interlaboratory Reproducibility : Participate in proficiency testing programs and report relative standard deviations (RSD < 5% for intra-day precision) .

Q. How to address reproducibility challenges in synthetic protocols?

  • Methodological Answer :

  • Detailed Documentation : Specify inert atmosphere conditions, reagent drying methods (e.g., molecular sieves), and purification techniques (e.g., column chromatography with silica gel:hexane/EtOAc gradients). Publish raw spectral data in supplementary materials .
  • Error Analysis : Investigate batch-to-batch variability using control experiments (e.g., repeating reactions with identical catalysts) .

Q. Can computational models predict its environmental fate or metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use EPI Suite for biodegradability predictions or molecular docking (AutoDock Vina) to simulate enzyme interactions. Validate predictions with empirical metabolite profiling (e.g., LC-HRMS) .
  • Data Integration : Cross-reference predicted logP values with experimental octanol-water partition coefficients to refine models .

Key Considerations for Researchers

  • Ethical Compliance : Address animal welfare and human cell line usage in toxicity studies, adhering to institutional review protocols .
  • Data Transparency : Share raw datasets and negative results in repositories like Zenodo to mitigate publication bias .

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